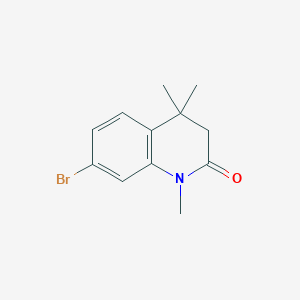

7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Overview

Description

7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 7th position and three methyl groups at the 1st, 4th, and 4th positions, along with a dihydroquinolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate quinoline precursor, which is then subjected to bromination.

Bromination: The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Quinolinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound is no exception.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the quinoline core structure allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

7-Chloro-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.

7-Fluoro-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.

7-Iodo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one lies in its bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for various applications.

Biological Activity

7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS Number: 129790-06-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of dihydroquinolines, which are known for their diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of dihydroquinoline can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action: The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .

- Case Study: In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported at concentrations significantly lower than those required for many conventional chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Mechanism: It is believed to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

- Findings: In a study assessing its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects:

- Mechanism: It may act as an antioxidant and reduce oxidative stress in neuronal cells.

- Research Findings: Experimental models have shown that treatment with this compound leads to improved outcomes in models of neurodegenerative diseases by reducing neuronal apoptosis and inflammation .

Summary of Biological Activities

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Significant cytotoxicity in MCF-7 and A549 cells |

| Antimicrobial | Disrupts cell wall synthesis | Effective against S. aureus and E. coli |

| Neuroprotective | Reduces oxidative stress | Improves outcomes in neurodegenerative models |

Properties

IUPAC Name |

7-bromo-1,4,4-trimethyl-3H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-6-8(13)4-5-9(10)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEMJEBPOSVJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C2=C1C=CC(=C2)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601404 | |

| Record name | 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129790-06-3 | |

| Record name | 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.